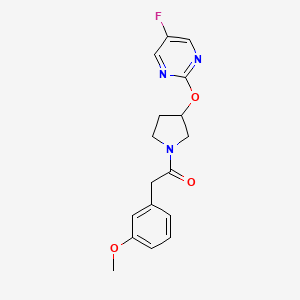
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-5-fluoropyrimidine” is a fluorinated building block . It has an empirical formula of C4H2ClFN2 and a molecular weight of 132.52 .
Synthesis Analysis
“2-Chloro-5-fluoropyrimidine” can be used as a starting material for the preparation of various compounds . For instance, it can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via a C-N bond-forming reaction .Molecular Structure Analysis
The SMILES string for “2-Chloro-5-fluoropyrimidine” is Fc1cnc(Cl)nc1 . The InChI is 1S/C4H2ClFN2/c5-4-7-1-3(6)2-8-4/h1-2H .Chemical Reactions Analysis
“2-Chloro-5-fluoropyrimidine” can be used to synthesize 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, an intermediate used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors . It can also be used to synthesize 5-fluoro-2-cyano pyrimidine, a key intermediate used for the synthesis of a potent inhibitor of the JAK2 kinase .Physical And Chemical Properties Analysis
The refractive index of “2-Chloro-5-fluoropyrimidine” is 1.503 (lit.) and its density is 1.439 g/mL at 20 °C (lit.) .Scientific Research Applications
Synthesis and Preclinical Profiling of P2X7 Antagonist
The compound has been utilized in the synthesis of novel P2X7 antagonists, which are promising for the treatment of mood disorders. A unique dipolar cycloaddition reaction/Cope elimination sequence was developed to access these compounds, highlighting the compound's role in creating molecules with significant preclinical efficacy. Compound 35, derived from this research, showed robust receptor occupancy and solubility, making it a candidate for clinical trials (Chrovian et al., 2018).
Antimicrobial Activity of Novel Schiff Bases
Another study focused on the antimicrobial properties of novel Schiff bases synthesized from the compound. Using a Gewald synthesis technique, these bases demonstrated significant in vitro activity, particularly against specific strains, underscoring the compound's potential in developing new antimicrobial agents (Puthran et al., 2019).
Voriconazole Synthesis
In the context of antifungal agents, the compound played a crucial role in the synthesis of Voriconazole, a broad-spectrum triazole antifungal. This research illustrates the compound's application in creating drugs with significant clinical utility, particularly in treating invasive fungal infections (Butters et al., 2001).
Met Kinase Inhibitor Development
The compound contributed to the discovery and development of selective Met kinase inhibitors, which have shown promise in treating various types of cancer. One notable inhibitor demonstrated complete tumor stasis in preclinical models, emphasizing the compound's value in oncological research (Schroeder et al., 2009).
Safety and Hazards
“2-Chloro-5-fluoropyrimidine” is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It has hazard statements H302 - H314 and precautionary statements P280 - P301 + P312 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P363 . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Future Directions
properties
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-23-14-4-2-3-12(7-14)8-16(22)21-6-5-15(11-21)24-17-19-9-13(18)10-20-17/h2-4,7,9-10,15H,5-6,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTRXCRUBPLRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

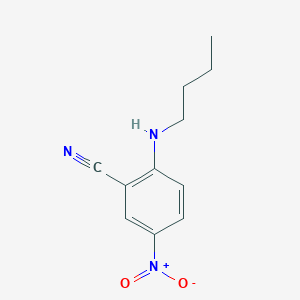
![2-[(4-Bromobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2774589.png)

![N-(4-ethylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2774593.png)
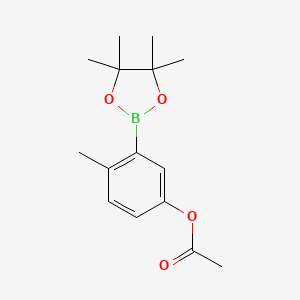
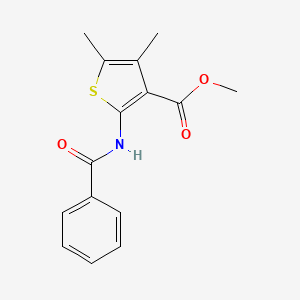
![N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2774598.png)
![ethyl 4-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenecarboxylate](/img/structure/B2774600.png)
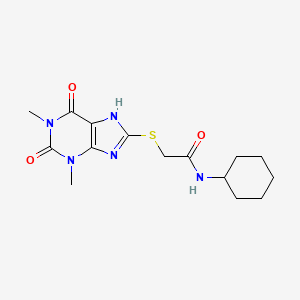


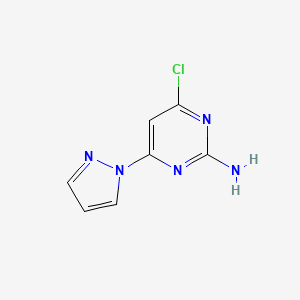
![methyl 4,5-dimethoxy-2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]benzoate](/img/structure/B2774609.png)
![2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2774610.png)